{3-[4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-基}甲醇
描述
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not specified in the available data .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not available in the current data .科学研究应用
抗微生物活性
{3-[4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-基}甲醇衍生物的一个重要应用是它们的抗微生物性质。Kumar等人(2012年)合成了一系列吡唑啉衍生物,表现出良好的抗微生物活性,其中一些化合物的活性高于标准药物如环丙沙星和氟康唑,特别是那些带有甲氧基的化合物(Kumar, Meenakshi, Kumar, & Kumar, 2012)。同样,Ashok等人(2017年)报道了合成的甲酮衍生物中的抗微生物活性(Ashok, Ziauddin, Lakshmi, & Sarasija, 2017),Patel(2018年)观察到合成的噻吩并蒽酮衍生物中的抗微生物效果(Patel, 2018)。
合成方法和优化
吡唑衍生物的合成和优化,包括{3-[4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-基}甲醇,是一个重要的研究领域。Liu,Xu和Xiong(2017年)描述了3-苯基-1H-吡唑衍生物的合成,强调它们作为合成生物活性化合物的中间体的重要性,特别是用于抗癌应用(Liu, Xu, & Xiong, 2017)。Trilleras等人(2013年)展示了一种超声波促进的吡唑衍生物合成方法,提供了诸如反应时间缩短和良好产率等优势(Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013)。
抗癌和抗肿瘤潜力
{3-[4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-基}甲醇衍生物在抗癌和抗肿瘤研究中显示出潜力。Liu等人(2017年)强调了这些衍生物作为小分子抑制剂的中间体在癌症治疗中的作用,其中一些显示出有希望的生物活性(Liu, Xu, & Xiong, 2017)。
晶体结构分析
了解这些化合物的晶体结构对于它们在科学研究中的应用至关重要。Liu等人(2005年)分析了二硫化物衍生物的晶体结构,展示了独特的“U”构象(Liu, Ji, Jia, Liu, & Yu, 2005)。Cao等人(2010年)通过X射线衍射表征了合成化合物,揭示了重要的结构细节(Cao, Dong, Shen, & Dong, 2010)。
作用机制
Target of Action
Febuxostat primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is the final step in purine metabolism .
Mode of Action
Febuxostat inhibits xanthine oxidase, thereby reducing the production of uric acid . By decreasing uric acid levels, febuxostat helps to prevent gout, a condition characterized by painful inflammatory arthritis caused by the crystallization of uric acid within joints .
Biochemical Pathways
The inhibition of xanthine oxidase by febuxostat disrupts the purine degradation pathway, leading to a decrease in uric acid levels and an increase in the levels of hypoxanthine and xanthine . This shift can help dissolve existing urate crystals and prevent the formation of new ones, thereby alleviating the symptoms of gout .
Pharmacokinetics
Febuxostat is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It exhibits linear pharmacokinetics within the 10–120mg dose range . The drug is metabolized via glucuronidation and oxidation, with only a small fraction excreted unchanged in the urine .
Result of Action
The primary molecular effect of febuxostat is the reduction of serum uric acid concentrations . On a cellular level, this can lead to the dissolution of urate crystals in and around joints, reducing inflammation and pain associated with gout .
Action Environment
Environmental factors such as pH can influence the solubility of uric acid and thus the efficacy of febuxostat . Furthermore, factors like renal function can impact the drug’s pharmacokinetics, as febuxostat and its metabolites are primarily excreted via the kidneys .
安全和危害
未来方向
生化分析
Biochemical Properties
Febuxostat works by inhibiting the activity of an enzyme called xanthine oxidase, which is responsible for the synthesis of uric acid . This inhibition reduces serum uric acid levels . Febuxostat is a potent and selective xanthine oxidase inhibitor . It decreases serum uric acid in a dose-dependent manner .
Cellular Effects
Febuxostat has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions in animal models . It also ameliorates muscle loss and lung edema .
Molecular Mechanism
Febuxostat exerts its effects at the molecular level by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Temporal Effects in Laboratory Settings
The pharmacokinetics of febuxostat follow a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours when administered at daily doses of 40 mg or more . There is no significant accumulation of the drug during multiple dose administration .
Dosage Effects in Animal Models
In animal models, febuxostat treatment has been shown to induce significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions . Febuxostat was found to be mildly superior to allopurinol in lowering serum fasting glucose, lipids, uric acid, and antioxidant enzyme activities .
Metabolic Pathways
Febuxostat is extensively metabolized in the liver by UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) enzymes .
Transport and Distribution
Febuxostat has an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . These parameters suggest that febuxostat is well distributed within the body.
属性
IUPAC Name |
[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(13-23)12-22(21-20)18-6-4-3-5-7-18/h3-12,15,23H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUGMHOBUCBBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321129 | |
Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668043 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380449-90-1 | |
Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。